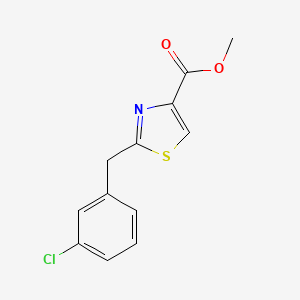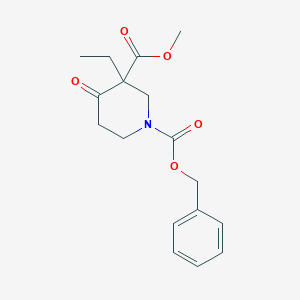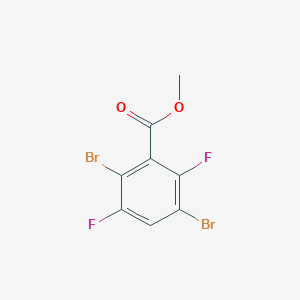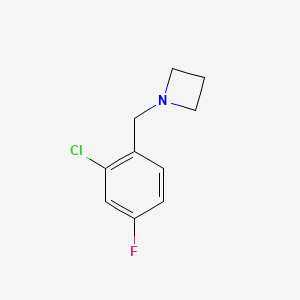![molecular formula C10H8BrNO2 B13666310 6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that contains a benzene ring fused with an oxazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated precursors and oxazine-forming reactions. For example, the reaction of 2,8-dimethylphenol with bromine in the presence of a suitable catalyst can yield the desired brominated intermediate, which can then be cyclized to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The oxazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic structures. These products can have diverse applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industry: It is utilized in the synthesis of advanced materials with specific properties, such as luminescent materials and polymers.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar structure but differs in the position and number of methyl groups.
6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one: This compound has additional bromine atoms and an ethyl group, leading to different chemical properties and applications.
Uniqueness
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
6-bromo-2,8-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-7(11)4-8-9(5)12-6(2)14-10(8)13/h3-4H,1-2H3 |
Clé InChI |
WICJOMUANXBTIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N=C(OC2=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)

![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)


